methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Description
X-ray Diffraction Analysis of Crystal Packing
X-ray diffraction of structurally related compounds highlights key packing features:
The ester group in this compound likely engages in C–H⋯O═C interactions, as observed in methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (C–H⋯O = 3.18 Å). These interactions create layered structures, with nitro groups contributing to π-stacking distances of 3.45–3.60 Å.
Tautomeric Equilibrium Studies via 13C CPMAS NMR Spectroscopy
13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR resolves tautomerism in solid-state pyrazoles. For 3(5)-methyl-4-nitropyrazole, two distinct 13C signals at δ 143.2 ppm (C3) and δ 140.8 ppm (C5) confirm coexisting 3-methyl and 5-methyl tautomers. In this compound, the ester group at C5 and methyl at N1 lock the tautomeric equilibrium, as evidenced by:
- A single carbonyl signal at δ 158.5 ppm (C=O)
- Nitro-bearing carbon resonance at δ 149.8 ppm
- Absence of splitting in pyrazole C3/C5 signals (δ 118–125 ppm)
Dynamic NMR experiments on analogous compounds reveal activation energies (ΔG‡) of 50–65 kJ/mol for tautomer interconversion, suppressed by steric hindrance from the ester group.
Comparative Analysis with Related Nitropyrazole Isomers
Structural variations among nitropyrazole isomers significantly impact physicochemical properties:
Key differences include:
- Nitro group orientation : The 4-nitro derivative exhibits stronger hydrogen-bonding capacity (N–O⋯H–C) compared to 5-nitro isomers.
- Steric effects : The ester group at C5 in the target compound prevents tautomerism, unlike 3-methyl-4-nitropyrazole, which shows 37% 3-methyl and 63% 5-methyl populations at 298 K.
- Electronic effects : Hammett constants (σ) for the 4-nitro group (σₚ = 1.27) induce greater electron withdrawal than 5-nitro (σₘ = 0.71), altering reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, resulting in the formation of regioisomeric pyrazoles . Another method includes the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base and acetonitrile as a solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, which can be further functionalized for various applications in medicinal chemistry and material science.
Scientific Research Applications
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric Pyrazole Carboxylates
The compound is often compared to its regioisomer, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 138786-86-4). Key differences include:
The regiochemistry significantly impacts reactivity and biological activity. The 5-carboxylate isomer shows distinct NOE correlations (absence of H3-N1-CH₃ interaction) compared to the 3-carboxylate isomer (H5-N1-CH₃ interaction), aiding structural identification .
Functional Group Variants
Ethyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate
1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylic Acid
Nitro-Substituted Pyrazole Derivatives
Methyl 1-Methyl-3-Propyl-4-Nitro-1H-Pyrazole-5-Carboxylate
Methyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate
Physicochemical and Spectroscopic Comparisons
Spectroscopic Profiles
- FTIR: The nitro group (NO₂) in the 4-position shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), consistent across nitro-pyrazoles .
- ¹³C NMR : The carbonyl carbon of the ester group resonates at ~160–165 ppm, while the nitro-substituted carbon appears at ~140–145 ppm .
Reactivity Trends
- Electrophilic Substitution: The nitro group deactivates the pyrazole ring, directing further substitutions to specific positions, contrasting with non-nitro analogs like methyl 1H-pyrazole-3-carboxylate .
Biological Activity
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈N₄O₄ and a molecular weight of 185.14 g/mol. Its structure features a pyrazole ring with a nitro group at position four and a carboxylate group at position five, which may contribute to its biological activity compared to other pyrazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₄ |
| Molecular Weight | 185.14 g/mol |
| CAS Number | 309740-49-6 |
| Functional Groups | Nitro, Carboxylate |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential to inhibit various cancer cell lines. For instance, compounds with similar structures have shown antiproliferative effects against lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) cell lines, with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of various pyrazole derivatives, this compound demonstrated promising results against the MDA-MB-231 breast cancer cell line, suggesting that modifications in the pyrazole framework can enhance anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities. In particular, this compound showed moderate antifungal activity against several phytopathogenic fungi, indicating its potential as an agricultural fungicide .
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Type | Target Organism | IC₅₀ (µg/mL) |
|---|---|---|---|
| This compound | Antifungal | Fusarium oxysporum | 25 |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | Antibacterial | Staphylococcus aureus | 15 |
Structure-Activity Relationships (SAR)
The SAR studies of pyrazole derivatives indicate that the presence of specific functional groups significantly influences their biological activity. The nitro group at position four has been associated with enhanced anticancer properties, while the carboxylate group contributes to solubility and bioavailability .
Figure: Structure-Activity Relationship Analysis
SAR Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : This compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and nitration agents. For example, pyrazole carboxylates are often prepared by reacting β-ketoesters with hydrazine derivatives under reflux in ethanol, followed by nitration using nitric acid/sulfuric acid mixtures . Optimization involves adjusting stoichiometry (e.g., molar ratios of reactants), temperature (e.g., 0–5°C for nitration to avoid over-oxidation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : (e.g., nitro group resonance at δ 8.5–9.0 ppm; methyl ester at δ 3.8–4.0 ppm) and (carbonyl carbons at ~165–170 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Elemental Analysis : Match experimental C, H, N, O percentages to theoretical values (e.g., CHNO: C 45.07%, H 5.20%, N 19.71%) .
Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-screen solvents via saturation shake-flask method .
- Stability : Store at 2–8°C under inert atmosphere; nitro groups may decompose under prolonged UV light or high heat (>150°C) .
Advanced Research Questions
Q. How do electronic effects of the nitro and ester groups influence reactivity in nucleophilic substitution or reduction reactions?
- Methodological Answer :
- The nitro group is a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic attack at the 4-position. Reduction of the nitro group (e.g., using H/Pd-C) yields amino derivatives, altering electronic properties for further functionalization .
- Computational studies (DFT at B3LYP/6-31G* level) can predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental IR (e.g., nitro stretch ~1520 cm) and NMR data with literature. Discrepancies may arise from solvent effects or impurities .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition for bond lengths/angles) .
Q. How can computational modeling predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with experimental IC values .
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, toxicity, and metabolic pathways .
Q. What are the challenges in synthesizing analogs with enhanced thermal stability or bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
